![molecular formula C10H10N2O B2656966 (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 1261024-61-6](/img/structure/B2656966.png)
(NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. In
Scientific Research Applications
The potential applications of (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine in scientific research are diverse. It has been investigated for its anticancer properties, as it has shown to induce apoptosis in cancer cells. It has also been studied for its neuroprotective effects, as it has been shown to prevent neuronal cell death in vitro. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of nitric oxide in biological systems.
Mechanism of Action
The mechanism of action of (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine is not fully understood. However, it has been proposed that it may induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. It has also been suggested that it may prevent neuronal cell death by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine have been investigated in various studies. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to reduce oxidative stress and inflammation in neuronal cells. Additionally, it has been reported to increase the levels of nitric oxide in biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine in lab experiments is its potential as a fluorescent probe for the detection of nitric oxide. However, its use in experiments may be limited by its potential toxicity and lack of specificity for certain cell types.
Future Directions
Future research on (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine may focus on its potential applications in the treatment of cancer and neurodegenerative diseases. It may also be investigated for its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies may be conducted to better understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of (NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine involves the reaction of 5-methylindole with hydroxylamine-O-sulfonic acid in the presence of a catalyst. This method has been reported to yield the desired compound in good yields and purity.
properties
IUPAC Name |
(NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-10-9(4-7)8(5-11-10)6-12-13/h2-6,11,13H,1H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWLPBCZFZKRJO-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.